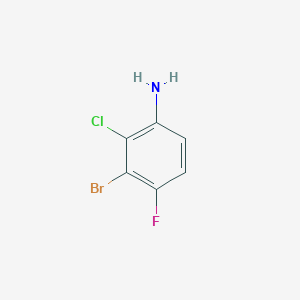
3-Bromo-2-chloro-4-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-4-fluoroaniline: is an aromatic amine with the molecular formula C6H4BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-fluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives. For instance, 3-chloro-4-fluoronitrobenzene can be used as a starting material, which undergoes bromination followed by reduction to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation. For example, 3-chloro-4-fluoronitrobenzene can be hydrogenated in the presence of a platinum catalyst (1% Pt/C) under controlled temperature and pressure conditions to produce this compound with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-chloro-4-fluoroaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (Br, Cl, F) on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-4-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoroaniline: An organofluorine compound with similar applications in medicinal chemistry.
3-Chloro-4-fluoroaniline: Another halogenated aniline with comparable reactivity and applications.
2-Fluoroaniline: A fluorinated aniline used in various chemical syntheses.
Uniqueness
3-Bromo-2-chloro-4-fluoroaniline is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and properties
Eigenschaften
Molekularformel |
C6H4BrClFN |
|---|---|
Molekulargewicht |
224.46 g/mol |
IUPAC-Name |
3-bromo-2-chloro-4-fluoroaniline |
InChI |
InChI=1S/C6H4BrClFN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 |
InChI-Schlüssel |
BWAYZLJQQXIODW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
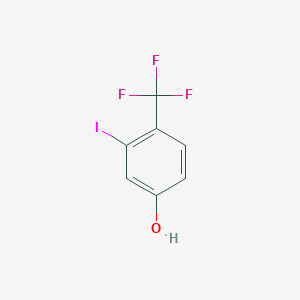
![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
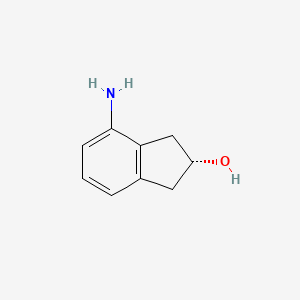
![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
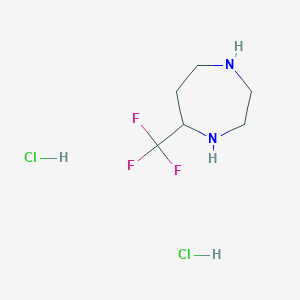
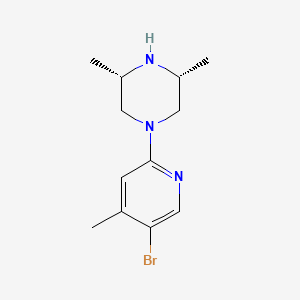

![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)
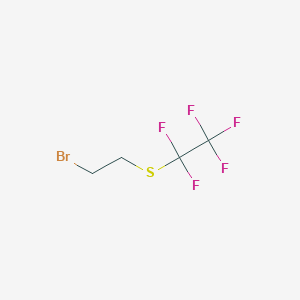

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
